5-(6-Chloropyridin-3-yl)-3-oxo-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]pent-4-enenitrile
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Overview
Description
5-(6-Chloropyridin-3-yl)-3-oxo-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]pent-4-enenitrile is a complex organic compound featuring a chloropyridine ring, a thiazole ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Chloropyridin-3-yl)-3-oxo-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]pent-4-enenitrile typically involves multi-step organic reactions. One common approach starts with the chlorination of pyridine to form 6-chloropyridine. This intermediate is then subjected to a series of reactions involving thiazole formation and subsequent coupling with a nitrile-containing precursor.
Chlorination of Pyridine: Pyridine is chlorinated using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to yield 6-chloropyridine.
Thiazole Formation: The 6-chloropyridine is reacted with a thioamide and an appropriate aldehyde under acidic conditions to form the thiazole ring.
Coupling Reaction: The thiazole intermediate is then coupled with a nitrile-containing compound, such as acrylonitrile, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, or other peroxides under acidic or basic conditions.
Reduction: LiAlH4, catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Amino derivatives from the reduction of the nitrile group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the nitrile group and the heterocyclic rings makes it a candidate for binding to biological targets.
Medicine
Medicinally, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The thiazole ring, in particular, is a common pharmacophore in many bioactive molecules.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 5-(6-Chloropyridin-3-yl)-3-oxo-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]pent-4-enenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds or coordinate with metal ions, while
Properties
IUPAC Name |
5-(6-chloropyridin-3-yl)-3-oxo-2-(4-propan-2-yl-1,3-thiazol-2-yl)pent-4-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c1-10(2)13-9-22-16(20-13)12(7-18)14(21)5-3-11-4-6-15(17)19-8-11/h3-6,8-10,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLSLOVZOQRNLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)C(C#N)C(=O)C=CC2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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